molecular formula C16H16O2 B8774405 4'-Methyl-biphenyl-3-carboxylic acid ethyl ester CAS No. 160417-31-2

4'-Methyl-biphenyl-3-carboxylic acid ethyl ester

Cat. No. B8774405
CAS RN: 160417-31-2
M. Wt: 240.30 g/mol
InChI Key: TZTGMLCLIDUPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methyl-biphenyl-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Methyl-biphenyl-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methyl-biphenyl-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

160417-31-2

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)benzoate

InChI

InChI=1S/C16H16O2/c1-3-18-16(17)15-6-4-5-14(11-15)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3

InChI Key

TZTGMLCLIDUPQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Magnesium (1.6 g) and p-bromotoluene (10.26 g) in 60 ml of tetrahydrofuran were stirred and warmed until the reaction commenced. When the exothermic reaction had finished, the mixture was refluxed overnight. In a separate flask, 4 ml of DIBAL (1M in toluene) was added to a suspension of bis(triphenylphosphine)palladium(II) chloride (1.4 g) in 100 ml of tetrahydrofuran, followed by ethyl 3-iodobenzoate (11.04 g). To this mixture, the magnesium reagent prepared above was added dropwise, causing an exothermic reaction. The reaction mixture was stirred overnight at room temperature, and then quenched by addition of dilute hydrochloric acid. The mixture was extracted with ether, and the organic layer washed with water, and then saturated brine. The organic layer was separated, dried over sodium sulfate, the solvent evaporated under reduced pressure, and the residue chromatographed on silica gel, eluting with 5% ethyl acetate in heptane, to yield 5.69 g of ethyl 4'-methylbiphenyl-3-carboxylate, a compound of Formula (17), as a pale yellow oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10.26 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.4 g
Type
catalyst
Reaction Step Two
Quantity
11.04 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
IAd
Quantity
0.045 mmol
Type
reagent
Reaction Step Three

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